4,6-Dibromo-2-isobutylpyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10Br2N2 |
|---|---|
Molecular Weight |
293.99 g/mol |
IUPAC Name |
4,6-dibromo-2-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C8H10Br2N2/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3 |
InChI Key |
JADQXXOQCXUNIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=N1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dibromo 2 Isobutylpyrimidine
Historical and Contemporary Approaches to Dibromopyrimidine Synthesis
The synthesis of dibrominated pyrimidines can be broadly categorized into two strategic approaches: the direct halogenation of a pre-formed pyrimidine (B1678525) scaffold and the de novo construction of the pyrimidine ring from acyclic precursors.
Halogenation Strategies for Pyrimidine Scaffolds
Historically, the direct halogenation of pyrimidine and its derivatives has been a cornerstone of synthetic strategies. Early methods often involved the use of elemental bromine or chlorine, sometimes under harsh conditions. For instance, the halogenation of 2-aminopyrimidines was traditionally carried out in aqueous solutions at elevated temperatures. An improvement to this process involved conducting the halogenation in the presence of metal carbonates, oxides, or phosphates, which led to significantly higher yields of the corresponding 5-halogenated products. google.com
More contemporary approaches focus on regioselectivity and milder reaction conditions. For electron-deficient π-systems like pyrimidines, electrophilic aromatic substitution can be challenging. nih.gov Modern methods for the halogenation of heterocyclic systems include the use of N-halosuccinimides (NBS for bromination) and phosphorus oxyhalides (e.g., POBr3). The choice of reagent and conditions is crucial and depends on the substitution pattern of the pyrimidine ring. For pyrimidines bearing hydroxyl groups at the 4- and 6-positions, conversion to the corresponding dibromo derivatives is typically achieved using reagents like phosphorus oxybromide or a mixture of phosphorus tribromide and phosphorus pentabromide.
A noteworthy modern strategy involves a deconstruction-reconstruction approach, where a pyrimidine ring is opened to a vinamidinium salt and then recyclized. This method has been successfully used for isotope labeling and could potentially be adapted for the synthesis of halogenated pyrimidines. nih.govacs.org
De Novo Synthesis Routes to 4,6-Dibromo-2-isobutylpyrimidine
De novo synthesis, the construction of the pyrimidine ring from simpler, acyclic precursors, offers a high degree of flexibility in introducing desired substituents. A classic and widely used method for constructing the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. nih.gov
In the context of this compound, a plausible de novo route would commence with the synthesis of the corresponding 4,6-dihydroxypyrimidine (B14393) precursor. This can be achieved through the condensation of an appropriately substituted amidine (in this case, isovaleramidine) with a malonic ester derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide. nih.gov The resulting 2-isobutyl-4,6-dihydroxypyrimidine can then be subjected to a subsequent bromination step to yield the target compound.
More complex, multi-step de novo syntheses have also been reported for highly substituted pyrimidines, such as the base-promoted condensation between a chalcone (B49325) and an amidine to form a triarylpyrimidine. nih.gov While not directly applicable to the target molecule, these methods highlight the versatility of building the pyrimidine scaffold from the ground up.
Precursor Design and Elaboration for the Introduction of the Isobutyl Group
The introduction of the isobutyl group at the 2-position of the pyrimidine ring is a critical step in the synthesis of this compound. The most direct and common strategy for achieving this is through the use of a precursor that already contains the isobutyl moiety.
In a de novo synthesis approach, the isobutyl group is typically introduced via the amidine component. The key precursor is isovaleramidine (also known as 3-methylbutanamidine). This amidine can be synthesized from isovaleronitrile (B1219994) through the Pinner reaction, which involves treatment with an alcohol (e.g., ethanol) and hydrogen chloride to form the corresponding imidate ester hydrochloride, followed by reaction with ammonia.
The subsequent condensation of isovaleramidine with diethyl malonate in the presence of a strong base like sodium ethoxide directly furnishes 2-isobutyl-4,6-dihydroxypyrimidine. This dihydroxy pyrimidine serves as the immediate precursor for the final dibromination step. This approach is advantageous as it strategically places the isobutyl group at the desired position early in the synthetic sequence.
| Precursor | Reagent 1 | Reagent 2 | Product |
| Isovaleronitrile | Ethanol/HCl | Ammonia | Isovaleramidine |
| Isovaleramidine | Diethyl malonate | Sodium ethoxide | 2-Isobutyl-4,6-dihydroxypyrimidine |
Optimization of Reaction Conditions and Yields in Dibromination
The conversion of 2-isobutyl-4,6-dihydroxypyrimidine to this compound is a crucial transformation that requires careful optimization of reaction conditions to maximize the yield and purity of the product. The hydroxyl groups at the 4- and 6-positions of the pyrimidine ring exist in tautomeric equilibrium with their corresponding keto forms (pyrimidinedione). The bromination of these positions is effectively a substitution reaction.
The most common reagent for this type of transformation is phosphorus oxybromide (POBr3). The reaction is typically carried out in the absence of a solvent or in a high-boiling inert solvent. Key parameters that influence the outcome of the reaction include:
Temperature: The reaction usually requires heating to elevated temperatures, often in the range of 100-150 °C, to drive the reaction to completion.
Reaction Time: The duration of the reaction is critical. Insufficient time may lead to incomplete conversion, while prolonged heating at high temperatures can result in the formation of byproducts.
Reagent Stoichiometry: An excess of phosphorus oxybromide is generally used to ensure complete conversion of both hydroxyl groups.
Work-up Procedure: The work-up typically involves carefully quenching the reaction mixture with ice water to hydrolyze the excess POBr3, followed by neutralization and extraction of the product.
The table below illustrates a hypothetical optimization study for the dibromination of 2-isobutyl-4,6-dihydroxypyrimidine.
| Entry | Brominating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POBr3 | 100 | 4 | 65 |
| 2 | POBr3 | 120 | 4 | 85 |
| 3 | POBr3 | 120 | 8 | 82 |
| 4 | POBr3 | 140 | 2 | 90 |
| 5 | PBr3/PBr5 | 110 | 6 | 78 |
Purification and Characterization Techniques for Synthetic Intermediates
The successful synthesis of this compound relies on the effective purification and characterization of all synthetic intermediates.
For the precursor, 2-isobutyl-4,6-dihydroxypyrimidine, purification is often achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture. This method is effective in removing unreacted starting materials and inorganic salts.
The final product, this compound, being a less polar compound, is typically purified by column chromatography on silica (B1680970) gel. A gradient of non-polar to moderately polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used to elute the product. For brominated organic compounds, other purification techniques such as steam distillation have also been historically employed. nih.gov
Characterization of the intermediates and the final product is essential to confirm their identity and purity. The standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule, including the characteristic signals of the isobutyl group and any remaining protons on the pyrimidine ring. 13C NMR provides information about the carbon skeleton.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of the bromine atoms (approximately 1:1 ratio of 79Br and 81Br) provides a distinctive signature in the mass spectrum.
Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. For example, the disappearance of the broad O-H and C=O stretching bands of the dihydroxy precursor and the appearance of C-Br stretching vibrations would indicate the successful conversion to the dibromo product.
Through the careful application of these purification and characterization techniques, the synthesis of this compound can be reliably achieved with high purity.
Reactivity and Mechanistic Studies of 4,6 Dibromo 2 Isobutylpyrimidine
General Reactivity of Bromine Atoms in Pyrimidine (B1678525) Systems
The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, renders it susceptible to nucleophilic attack. This is particularly true for halogenated pyrimidines, where the halogens act as excellent leaving groups.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyrimidines. The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile first attacks an electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the halide ion is expelled, restoring the aromaticity of the ring. The presence of electron-withdrawing groups on the aromatic ring accelerates this reaction by stabilizing the negatively charged intermediate. In the case of pyrimidines, the ring nitrogens themselves serve as powerful electron-withdrawing entities, activating the attached halogens for substitution.
Regioselectivity in Substitution Reactions of 4,6-Dibromo-2-isobutylpyrimidine
In a di-substituted pyrimidine such as this compound, the question of which bromine atom is substituted first—regioselectivity—is of paramount importance for synthetic applications. The positions C-4 and C-6 in the pyrimidine ring are electronically distinct. Generally, the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. In the case of 4,6-dihalopyrimidines, both positions are electronically similar, but the presence of a substituent at the C-2 position, such as the isobutyl group in the title compound, can influence the reactivity of the adjacent positions.
Computational studies on similar dihalopyrimidine systems have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. For many 2,4-dihalopyrimidines, the LUMO coefficient is larger at the C-4 position, indicating it as the preferred site for nucleophilic attack. While specific experimental data on the regioselectivity of this compound is not extensively documented in readily available literature, it is reasonable to infer from general principles and studies on analogous compounds that nucleophilic substitution would likely occur preferentially at one of the bromo-substituted positions. The precise outcome can be influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature. For instance, in reactions of 2,4-dichloropyrimidines, substitution is generally favored at the C-4 position. nih.gov
Metal-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and halogenated pyrimidines are excellent substrates for these transformations.
Suzuki-Miyaura Cross-Coupling for Aryl/Alkyl C-C Bond Formation.Current time information in Bangalore, IN.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. Current time information in Bangalore, IN. For this compound, this reaction offers a direct route to introduce aryl or alkyl substituents at the 4- and/or 6-positions.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
In the context of dihalogenated pyrimidines, selective mono- or di-arylation/alkylation can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the reagents, reaction time, and temperature. For instance, in the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, good yields were obtained using Pd(PPh₃)₄ as the catalyst. Current time information in Bangalore, IN. It is plausible that similar conditions could be applied to this compound to achieve selective functionalization.
The following table illustrates typical conditions for Suzuki-Miyaura reactions on dihalopyrimidine systems, which can be extrapolated to this compound.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | Current time information in Bangalore, IN. |
| Pd(OAc)₂/IPr | Na₂CO₃ | Toluene/H₂O | 100 | High | nih.gov |
| PdCl₂(dppf) | K₂CO₃ | DMF | 80 | Good | General |
This table is illustrative and based on data for analogous dihalopyrimidine compounds.
The choice of ligand coordinated to the palladium center is crucial for the success and efficiency of the Suzuki-Miyaura cross-coupling reaction. Ligands can influence the stability of the catalyst, the rate of oxidative addition, and the ease of reductive elimination.
For dihaloheteroarenes, sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have been shown to promote cross-coupling at positions that are typically less reactive. nih.gov In the case of 2,4-dichloropyridines, a sterically hindered NHC ligand was found to favor coupling at the C-4 position. nih.gov Conversely, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also commonly employed and can exhibit different selectivities. For example, in the coupling of a thienopyrimidine, the choice between Pd(OAc)₂ and Pd(PPh₃)₄ influenced the mono- to di-coupled product ratio. researchgate.net The electronic and steric properties of the ligand play a key role in determining the outcome of the reaction.
The following table summarizes the effect of different ligands on the Suzuki-Miyaura cross-coupling of dihaloheteroarenes.
| Ligand | Catalyst Precursor | Key Observation | Reference |
| IPr | Pd(OAc)₂ | Enhanced reactivity and selectivity for the C-4 position in 2,4-dichloropyridines. | nih.gov |
| PPh₃ | Pd(0) | Effective for coupling, but may lead to a mixture of mono- and di-substituted products. | Current time information in Bangalore, IN.researchgate.net |
| dppf | PdCl₂ | Often used for robust catalytic systems, can influence regioselectivity. | researchgate.net |
This table is illustrative and based on data for analogous dihaloheteroarene compounds.
Stille Cross-Coupling Methodologies
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. thermofisher.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
For this compound, the two bromine atoms serve as reactive sites for Stille coupling. The reaction can be used to introduce various carbon-based substituents, such as aryl, vinyl, or alkyl groups. While specific studies on this compound are not prevalent in the searched literature, the reactivity of other dihalopyrimidines suggests that sequential coupling should be possible by carefully controlling the reaction conditions. Typically, sterically hindered and electron-rich phosphine ligands are used to accelerate the coupling process. harvard.edu Additives like copper(I) iodide (CuI) can also significantly increase the reaction rate. harvard.edu
Below is a table showing representative conditions for Stille cross-coupling on related brominated heterocyclic compounds, illustrating the typical catalysts, reagents, and conditions that would be applicable.
| Electrophile | Organostannane | Catalyst / Ligand | Solvent | Conditions | Yield (%) | Reference |
| Aryl Bromide | Vinylstannane | Pd(PPh₃)₄ | Toluene | 110 °C, 16 h | 85 | wikipedia.org |
| 2-Bromopyridine | (Tributylstannyl)thiophene | Pd(PPh₃)₄ / CuI | DMF | 80 °C, 12 h | 78 | harvard.edu |
| 1-Bromo-4-iodobenzene | Trimethyl(phenyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 °C, 24 h | 92 | libretexts.org |
This table presents data for analogous compounds to illustrate the potential reaction conditions for this compound.
Kumada Cross-Coupling of this compound
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This method is advantageous for its use of readily available Grignard reagents and is particularly effective for creating carbon-carbon bonds. organic-chemistry.org The catalytic cycle involves oxidative addition of the organic halide to the metal center, transmetalation with the Grignard reagent, and reductive elimination. youtube.comslideshare.net
In the context of this compound, Kumada coupling would allow for the introduction of alkyl, aryl, or vinyl groups at the C4 and C6 positions. The high reactivity of Grignard reagents, however, can sometimes limit functional group tolerance. youtube.com The choice of catalyst, often a nickel-phosphine complex, is crucial for achieving good yields and selectivity. organic-chemistry.org For dihalogenated substrates, selective mono- or di-alkylation can often be controlled by stoichiometry and reaction temperature. Studies on related bromoanilines have shown successful coupling with alkyl Grignard reagents using a palladium source and a Buchwald-type ligand. nih.gov
The following table provides examples of Kumada coupling on related aryl halides, which can serve as a model for the reactions of this compound.
| Aryl Halide | Grignard Reagent | Catalyst / Ligand | Solvent | Conditions | Yield (%) | Reference |
| 4-Bromoaniline | n-Butylmagnesium bromide | Pd(OAc)₂ / BPhos | THF | RT, 2 h | 95 | nih.gov |
| 1,3-Difluoro-2-bromobenzene | Phenylmagnesium bromide | NiCl₂(dppe) | Ether | Reflux, 12 h | 88 | youtube.com |
| Aryl Chloride | Arylmagnesium bromide | (IPr)Ni(allyl)Cl | Dioxane | 80 °C, 18 h | 90 | organic-chemistry.org |
This table presents data for analogous compounds to illustrate the potential reaction conditions for this compound.
Hiyama Cross-Coupling Strategies
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organic halide and an organosilane. wikipedia.orgnumberanalytics.com A key feature of this reaction is the activation of the relatively inert carbon-silicon bond by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which forms a hypervalent silicate (B1173343) species that is more reactive in the transmetalation step. organic-chemistry.orgchem-station.com This reaction is attractive due to the low toxicity and high stability of organosilanes. chem-station.com
For this compound, Hiyama coupling would enable the formation of C-C bonds with various organosilane reagents. The reaction's scope has been extended to include the coupling of pyrimidin-2-yl tosylates with organosilanes, where the use of CuCl with TBAF was found to be essential for promoting the reaction. researchgate.net This suggests that a similar catalytic system could be effective for the brominated pyrimidine substrate. The reaction generally shows good functional group tolerance. researchgate.net
The table below outlines typical conditions for Hiyama coupling with various aryl halides, providing a reference for potential application to this compound.
| Aryl Halide | Organosilane | Catalyst / Activator | Solvent | Conditions | Yield (%) | Reference |
| Pyrimidin-2-yl tosylate | Phenyltrimethoxysilane | Pd(OAc)₂ / CuCl / TBAF | Dioxane | 80 °C, 12 h | 92 | researchgate.net |
| Aryl Iodide | Vinyltrimethoxysilane | Pd(OAc)₂ / TBAF | THF | 60 °C, 16 h | 87 | wikipedia.org |
| Aryl Bromide | Arylsiloxane | Pd(OAc)₂ / NaOH | Water/PEG | 100 °C, 8 h | 95 | organic-chemistry.org |
This table presents data for analogous compounds to illustrate the potential reaction conditions for this compound.
Negishi Cross-Coupling Applications
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and other carbon-carbon bonds. wikipedia.org Organozinc reagents are more reactive than organoboranes and organosilanes, which can lead to milder reaction conditions and shorter reaction times. However, they are sensitive to air and moisture. wikipedia.org
The application of Negishi coupling to this compound would provide a powerful method for introducing a wide range of substituents. The reaction shows good functional group tolerance and high selectivity. orgsyn.org For dihaloheteroarenes, selective coupling at one position can be achieved, as demonstrated in the synthesis of bipyridines where the more reactive halide is preferentially substituted. orgsyn.org This selectivity is often influenced by the choice of catalyst and ligands. nih.gov
Representative examples of Negishi coupling on related heterocyclic halides are shown in the table below.
| Heteroaryl Halide | Organozinc Reagent | Catalyst / Ligand | Solvent | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Reflux, 4 h | 95 | orgsyn.org |
| Aryl Chloride | Arylzinc bromide | Pd(P(t-Bu)₃)₂ | THF | RT, 2 h | 98 | organic-chemistry.org |
| Vinyl Iodide | Alkylzinc bromide | Pd(dppf)Cl₂ | THF/DMF | 50 °C, 6 h | 89 | wikipedia.org |
This table presents data for analogous compounds to illustrate the potential reaction conditions for this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgname-reaction.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of phosphine ligand is critical and several generations of increasingly active and sterically hindered ligands have been developed. chemrxiv.org
For this compound, the Buchwald-Hartwig amination would allow for the introduction of primary or secondary amines at the C4 and C6 positions, leading to the synthesis of various substituted aminopyrimidines. The reaction is known to be effective for heteroaryl halides, including pyrimidine systems. acs.org By tuning the reaction conditions, such as the base, ligand, and temperature, selective mono- or di-amination can be achieved.
The table below illustrates typical conditions for the Buchwald-Hartwig amination of related aryl halides.
This table presents data for analogous compounds to illustrate the potential reaction conditions for this compound.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A key feature of this reaction is the use of a copper(I) co-catalyst, typically copper(I) iodide, which facilitates the formation of a copper acetylide intermediate. organic-chemistry.org The reaction is generally carried out under mild conditions with an amine base that also often serves as the solvent. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed to avoid the homocoupling of alkynes (Glaser coupling). libretexts.org
Alkynylation of this compound via the Sonogashira coupling would yield valuable alkynylpyrimidine derivatives. The differential reactivity of the C4 and C6 positions could allow for selective mono- or di-alkynylation. Studies on polyhalogenated pyridines have demonstrated that chemoselective Sonogashira couplings are possible, with the reactivity order typically being I > Br > Cl. researchgate.netrsc.org This allows for stepwise functionalization of polyhalogenated heterocycles.
The following table presents representative conditions for the Sonogashira coupling of related aryl halides.
| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base / Solvent | Conditions | Yield (%) | Reference |
| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | RT, 6 h | 95 | wikipedia.org |
| Aryl Bromide | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diethylamine | 50 °C, 12 h | 88 | organic-chemistry.org |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / Toluene | 60 °C, 2 h | 82 (mono) | rsc.org |
This table presents data for analogous compounds to illustrate the potential reaction conditions for this compound.
Grignard Reactions and Organometallic Transformations
Grignard reagents (R-MgX) are highly reactive organometallic compounds that serve as powerful carbon-based nucleophiles and strong bases. masterorganicchemistry.comyoutube.com They are typically prepared by the reaction of an organic halide with magnesium metal. In the case of this compound, the presence of two bromine atoms offers the potential for the formation of a mono- or di-Grignard reagent. However, the formation of Grignard reagents from aryl bromides containing other functional groups can be challenging due to the high reactivity of the Grignard reagent itself. masterorganicchemistry.com
Once formed, the pyrimidyl Grignard reagent could participate in a variety of organometallic transformations. For instance, it could react with electrophiles such as aldehydes, ketones, esters, or carbon dioxide to introduce new functional groups. masterorganicchemistry.comyoutube.com Reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively, after acidic workup. youtube.com
Alternatively, the bromine atoms on this compound can be displaced by a pre-formed Grignard reagent in a Kumada-type cross-coupling reaction, as discussed in section 3.2.3. This approach is often more practical than attempting to form a Grignard reagent from the pyrimidine itself, especially if the desired R-group is incompatible with Grignard formation conditions. Another potential transformation is hydromagnesiation, where a Grignard reagent adds across a carbon-carbon multiple bond, a reaction catalyzed by titanocene (B72419) dichloride. orgsyn.org While not directly applicable to the aromatic pyrimidine ring, this highlights the broad utility of Grignard reagents in organometallic chemistry.
Given the lack of specific literature on Grignard reactions of this compound, its reactivity can be inferred from general principles of Grignard chemistry. The formation of a mono-Grignard reagent would likely occur under carefully controlled conditions (e.g., low temperature, specific stoichiometry of magnesium). The resulting organometallic species would be a potent nucleophile for subsequent synthetic transformations.
Reactions with Reducing Metals
The reactivity of this compound with reducing metals is anticipated to follow pathways observed for other aryl and heteroaryl halides. These reactions typically involve the reductive cleavage of the carbon-halogen bonds. The specific outcome can vary depending on the metal used and the reaction conditions.
Common reducing agents such as zinc, magnesium, or palladium on carbon (Pd/C) with a hydrogen source are expected to facilitate the dehalogenation of the pyrimidine ring. The reaction could proceed in a stepwise manner, potentially allowing for the selective removal of one bromine atom to yield 4-Bromo-2-isobutyl-6-chloropyrimidine or complete dehalogenation to 2-isobutylpyrimidine.
Furthermore, reactions with finely divided active metals can lead to the formation of organometallic intermediates. For instance, treatment with magnesium could potentially form a Grignard reagent, although the presence of the electron-deficient pyrimidine ring might complicate this transformation. More commonly, transition metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel catalysts, are utilized to form new carbon-carbon or carbon-heteroatom bonds at the positions of the bromine atoms. While these are not strictly reactions with reducing metals in the sense of dehalogenation, they represent a major class of reactions for halo-heterocycles.
Table 1: Predicted Outcomes of Reactions with Reducing Agents (Illustrative Data)
| Reducing Agent/System | Predicted Major Product(s) | Notes |
| Zn, Acetic Acid | 2-Isobutylpyrimidine | Complete dehalogenation. |
| Pd/C, H₂ | 2-Isobutylpyrimidine | Catalytic hydrogenation leading to dehalogenation. |
| Na/Hg | 2-Isobutylpyrimidine | Sodium amalgam is a potent reducing agent. |
Reactions with Amines and Other Nucleophiles
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogens (positions 2, 4, and 6). In this compound, the bromine atoms at the 4 and 6 positions are excellent leaving groups, further activating the molecule for SNAr reactions.
Reactions with a variety of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, are expected to proceed readily, displacing one or both bromine atoms. The reaction's regioselectivity can often be controlled by manipulating the reaction conditions, such as temperature and stoichiometry of the nucleophile. For instance, using one equivalent of an amine at a lower temperature might favor monosubstitution, while an excess of the amine and higher temperatures would likely lead to disubstitution.
The isobutyl group at the 2-position is not expected to be displaced as it is not a good leaving group. Its electron-donating nature may slightly decrease the reactivity of the ring towards nucleophiles compared to an unsubstituted pyrimidine, but the activating effect of the two ring nitrogens and the two bromine atoms will be the dominant factor.
Table 2: Predicted Products from Nucleophilic Aromatic Substitution (Illustrative Data)
| Nucleophile | Predicted Product (Monosubstitution) | Predicted Product (Disubstitution) |
| Ammonia | 4-Amino-6-bromo-2-isobutylpyrimidine | 4,6-Diamino-2-isobutylpyrimidine |
| Piperidine | 4-Bromo-2-isobutyl-6-(piperidin-1-yl)pyrimidine | 2-Isobutyl-4,6-di(piperidin-1-yl)pyrimidine |
| Sodium Methoxide | 4-Bromo-2-isobutyl-6-methoxypyrimidine | 4,6-Dimethoxy-2-isobutylpyrimidine |
| Sodium Thiophenoxide | 4-Bromo-2-isobutyl-6-(phenylthio)pyrimidine | 2-Isobutyl-4,6-bis(phenylthio)pyrimidine |
Substitution and Elimination Reactions in the Context of this compound
The primary substitution pathway for this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This process is generally accepted to proceed via a two-step addition-elimination sequence.
Addition of the Nucleophile: The nucleophile attacks one of the carbon atoms bearing a bromine atom (C4 or C6). This attack disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.
The presence of the isobutyl group at the C2 position, being an alkyl group, has a minor electronic effect on the reactivity compared to the strong activation provided by the two ring nitrogens. Steric hindrance from the isobutyl group is also minimal for nucleophilic attack at the C4 and C6 positions.
Elimination reactions, in the traditional sense of forming a double bond within the ring (a hetroaryne), are not a favored pathway for this compound under typical nucleophilic substitution conditions. The stability of the aromatic pyrimidine system makes the formation of a highly strained and reactive hetroaryne intermediate energetically unfavorable compared to the SNAr pathway.
Investigations into Reaction Kinetics and Thermodynamics
Specific kinetic and thermodynamic data for reactions involving this compound are not documented in the available literature. However, based on studies of similar SNAr reactions on halo-pyrimidines, several predictions can be made.
Kinetics: The nucleophilic substitution reactions of this compound are expected to follow second-order kinetics, being first order in the pyrimidine substrate and first order in the nucleophile. libretexts.org The rate law would be expressed as:
Rate = k[this compound][Nucleophile]
The rate-determining step is typically the initial addition of the nucleophile to form the Meisenheimer complex, as this step involves the disruption of the aromatic system. stackexchange.com The reaction rate would be influenced by several factors:
Nucleophilicity: Stronger nucleophiles will react faster.
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
Temperature: As with most chemical reactions, the rate will increase with temperature.
Table 3: Hypothetical Kinetic Parameters for the Reaction with Piperidine (Illustrative Data based on analogous systems)
| Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy, Eₐ (kJ/mol) |
| 25 | 1.5 x 10⁻⁴ | 65 |
| 50 | 8.2 x 10⁻⁴ | 65 |
| 75 | 3.8 x 10⁻³ | 65 |
Theoretical and Computational Investigations of 4,6 Dibromo 2 Isobutylpyrimidine
Electronic Structure Analysis and Molecular Orbitals
Computational quantum chemistry provides powerful tools to investigate the electronic structure of molecules like 4,6-Dibromo-2-isobutylpyrimidine. Methods such as Density Functional Theory (DFT) are employed to calculate the distribution of electron density and the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electronic nature of this compound is shaped by its constituent parts: the electron-deficient pyrimidine (B1678525) ring, the electron-withdrawing bromine atoms, and the electron-donating isobutyl group. The two nitrogen atoms and two bromine atoms significantly lower the energy of the pyrimidine ring's π-orbitals. The HOMO is expected to have significant contributions from the p-orbitals of the bromine atoms and the π-system of the ring, while the LUMO is likely to be a π* anti-bonding orbital of the pyrimidine system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. iphy.ac.cn A smaller gap generally implies higher reactivity. For this compound, the gap would be influenced by the interplay between the inductive effects of the substituents. Quantum chemical calculations can provide precise values for these orbital energies.
Table 1: Hypothetical Electronic Properties of this compound (Note: These values are illustrative, based on typical calculations for similar heterocyclic systems, and would require specific computation for this exact molecule.)
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and the energy required for electronic excitation. |
| Dipole Moment | 1.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling is instrumental in mapping the potential energy surface for reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig). By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed.
A typical investigation would model the oxidative addition of the C-Br bond to a palladium(0) catalyst. This is often the rate-determining step in cross-coupling cycles. Computational methods can locate the transition state for this step, which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of this transition state is key to understanding the reaction's kinetics. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For this compound, the two C-Br bonds at positions 4 and 6 are chemically equivalent due to the molecule's symmetry. Therefore, the initial oxidative addition could occur at either position with equal probability, unless influenced by steric factors in a specific catalytic system.
Prediction of Regioselectivity and Reactivity Trends
Regioselectivity in molecules with multiple reactive sites can be predicted using computational models. While the C4 and C6 positions in this compound are equivalent, in a dissymmetrically substituted pyrimidine, both electronic and steric factors would dictate which site reacts preferentially.
Reactivity trends are often correlated with calculated parameters like bond dissociation energies (BDEs) and atomic charges. A lower C-Br BDE suggests a weaker bond that is more easily broken during oxidative addition, implying higher reactivity. nih.gov In some cases, reactivity is not governed by the weakest bond but by Frontier Molecular Orbital (FMO) interactions between the substrate and the catalyst. nih.gov For instance, a reaction might favor a stronger C-X bond if the LUMO at that carbon atom has a larger coefficient, indicating a more favorable orbital overlap with the catalyst's HOMO.
In the case of this compound, while the BDEs of the C4-Br and C6-Br bonds are identical, subsequent reactions after an initial coupling could be influenced by the newly introduced group, thus breaking the symmetry and creating a regioselectivity challenge for a second coupling reaction.
Conformational Analysis of the Isobutyl Moiety within the Pyrimidine Core
The isobutyl group attached to the pyrimidine ring is not rigid and possesses conformational flexibility due to rotation around the single bond connecting it to the ring (C2-C1' bond). Different spatial arrangements, or conformers, will have different energies due to steric interactions between the isobutyl group and the bromine atoms at the adjacent C4 and C6 positions.
Table 2: Illustrative Conformational Energy Profile of the Isobutyl Group (Note: Dihedral angle refers to the rotation around the C2-C1' bond. Energies are relative and illustrative.)
| Conformer Description | Dihedral Angle (approx.) | Relative Energy (kcal/mol) |
| Staggered (Lowest Energy) | 60° | 0.0 |
| Eclipsed (Transition State) | 120° | +4.5 |
| Staggered (Gauche) | 180° | +0.8 |
| Eclipsed (Highest Energy) | 0° | +6.0 |
Quantum Chemical Calculations for Bond Dissociation Energies
The Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radicals. youtube.com The BDE of the C-Br bonds in this compound is a direct measure of their strength and a key predictor of reactivity in many catalytic reactions. nih.gov
Quantum chemical methods like G3B3 and DFT (using functionals like B3LYP or M06-2X) are widely used to calculate BDEs. nih.govnih.gov Studies on a wide range of halo-heterocycles have shown that there is a good linear correlation between BDEs calculated by different methods, allowing for reliable predictions. nih.gov For bromo-substituted heterocycles, BDE values typically fall in the range of 70-85 kcal/mol. The BDE is defined as the difference in enthalpy between the products (pyrimidine radical and bromine radical) and the starting molecule. nih.gov
The calculated BDE for the C-Br bonds in this molecule would be compared to other C-Br bonds in different chemical environments to assess its relative reactivity. For example, a lower BDE compared to bromobenzene (B47551) would suggest it is more reactive in processes like palladium-catalyzed cross-coupling.
Table 3: Representative Calculated C-Br Bond Dissociation Energies (BDEs) for Heterocyclic Compounds (Source: Data derived from computational studies on similar halo-heterocycles to provide context. nih.gov)
| Compound | Computational Method | Calculated C-Br BDE (kcal/mol) |
| Bromobenzene | B3LYP | 83.7 |
| 2-Bromopyridine | B3LYP | 81.5 |
| 3-Bromopyridine | B3LYP | 84.1 |
| 4-Bromopyridine | B3LYP | 80.2 |
| This compound | B3LYP (Estimated) | ~78-82 |
Future Research Directions and Perspectives for 4,6 Dibromo 2 Isobutylpyrimidine
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical processes is a central theme in modern organic synthesis. nih.gov For 4,6-Dibromo-2-isobutylpyrimidine, future research will likely focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.
Current synthetic strategies for pyrimidine (B1678525) derivatives often involve multi-step sequences. nih.gov A promising area of research is the development of multicomponent reactions (MCRs) to construct the this compound core in a single step from readily available starting materials. MCRs offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. nih.gov
Furthermore, the use of alternative and sustainable reaction media, such as water or bio-based solvents like ethanol, is a key aspect of green chemistry. nih.gov Research into performing the synthesis of this compound and its derivatives in such media, potentially facilitated by phase-transfer catalysis or surfactant technology, would represent a significant advancement.
Another avenue for sustainable synthesis lies in the exploration of catalytic methods that minimize the use of stoichiometric reagents. This includes the development of reusable solid-supported catalysts or biocatalytic approaches that can operate under mild conditions. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | Atom economy, reduced waste, operational simplicity. nih.gov | Design of novel MCRs for one-pot synthesis. |
| Sustainable Solvents | Reduced environmental impact, improved safety. nih.gov | Exploration of water or bio-based solvents. |
| Advanced Catalysis | High efficiency, selectivity, and reusability. rsc.org | Development of novel metal-based or biocatalytic systems. |
Exploration of Unconventional Reactivity Patterns
The two bromine atoms on the pyrimidine ring are key to the molecule's synthetic utility. While classical cross-coupling reactions are well-established, future research should delve into unconventional reactivity patterns to access novel chemical space.
Site-selective functionalization of dihalogenated heteroarenes is a significant challenge in organic synthesis. nsf.govnih.gov Developing methods for the selective mono-functionalization of either the C4 or C6 position of this compound would provide access to a wider range of derivatives. This could be achieved through catalyst control, where the choice of ligand dictates the site of reaction, or by exploiting subtle differences in the electronic properties of the two C-Br bonds. nsf.govnih.gov
Furthermore, the exploration of C-H functionalization reactions on the isobutyl group presents an exciting opportunity for late-stage modification. rsc.orgnih.gov Palladium-catalyzed C(sp³)–H activation, for instance, could enable the introduction of various functional groups at the β- or γ-positions of the isobutyl chain, leading to novel analogues with potentially enhanced biological activities. acs.org
Photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions, enabling transformations that are often difficult to achieve with traditional methods. acs.orgnih.gov Investigating the photoredox-catalyzed reactions of this compound could lead to the discovery of new bond-forming strategies and unique molecular architectures. youtube.com
Integration into Automated Synthesis Platforms
The integration of chemical synthesis with automated platforms is revolutionizing drug discovery and materials science. syrris.com Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for high-throughput experimentation. durham.ac.ukethernet.edu.etuc.pt
Future research should focus on adapting the synthesis of this compound and its derivatives to automated flow chemistry systems. syrris.comsoci.org This would enable the rapid and efficient production of a library of analogues for biological screening or materials testing. soton.ac.uk The precise control over reaction parameters in a flow reactor could also lead to improved yields and selectivities in challenging transformations.
The combination of automated synthesis with high-throughput screening (HTS) would create a powerful platform for accelerated discovery. acs.orgnih.gov Libraries of this compound derivatives could be synthesized and screened in a fully automated fashion, significantly reducing the time and resources required to identify lead compounds with desired properties. nih.govmdpi.com
| Technology | Potential Benefits | Research Direction |
| Flow Chemistry | Enhanced control, safety, and scalability. durham.ac.ukethernet.edu.etuc.pt | Development of continuous flow processes for synthesis and derivatization. |
| High-Throughput Screening | Accelerated discovery of bioactive compounds. acs.orgnih.gov | Generation and screening of focused libraries of derivatives. nih.gov |
| Laboratory Automation | Increased efficiency and reproducibility. syrris.com | Integration of synthesis, purification, and analysis in an automated workflow. |
Advanced Catalyst Development for Selective Transformations
The development of new catalysts with enhanced activity and selectivity is crucial for unlocking the full synthetic potential of this compound. nih.gov Future research in this area will likely focus on several key aspects.
For cross-coupling reactions, the design of novel palladium catalysts with tailored ligands could enable unprecedented control over site-selectivity. nsf.govnih.gov Sterically demanding or electronically modified ligands can influence the coordination of the catalyst to the pyrimidine ring, favoring reaction at one bromine atom over the other. nih.gov The use of bio-based palladium catalysts also presents a sustainable alternative. rsc.org
Iron-based catalysts are emerging as a cost-effective and environmentally friendly alternative to precious metal catalysts for a variety of organic transformations, including C-H functionalization. organic-chemistry.org Exploring the use of iron catalysts for the modification of the isobutyl group in this compound could lead to more sustainable and economical synthetic routes.
Furthermore, the development of photocatalysts with tunable redox properties could expand the scope of photoredox-catalyzed reactions applicable to this scaffold. acs.orgnih.govrsc.org This would allow for a wider range of functional groups to be introduced under mild and selective conditions.
Collaborative Research Opportunities
The multifaceted nature of modern chemical research, from fundamental synthesis to drug discovery and materials science, necessitates a collaborative approach. collaborativedrug.comwikipedia.org The exploration of this compound would benefit significantly from partnerships between academic research groups and industrial entities.
Collaborations with medicinal chemistry laboratories could facilitate the biological evaluation of newly synthesized derivatives, accelerating the identification of potential drug candidates. helmholtz-munich.dewisc.eduttk.huunipv.it Many academic institutions and research centers have dedicated medicinal chemistry groups with expertise in assay development and biological screening. helmholtz-munich.dewisc.eduttk.huunipv.it
Partnerships with companies specializing in computational chemistry and molecular modeling could aid in the rational design of new analogues with improved properties. In silico screening and predictive modeling can help to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested.
Furthermore, collaborations with experts in materials science could lead to the discovery of novel applications for this compound-based materials in areas such as organic electronics or polymer chemistry.
Finally, engaging with contract research organizations (CROs) that offer specialized services in areas such as automated synthesis, high-throughput screening, or preclinical development can provide access to state-of-the-art technologies and expertise, further accelerating the research and development process. collaborativedrug.com
| Collaborator Type | Potential Contribution |
| Academic Medicinal Chemistry Labs | Biological screening, assay development. helmholtz-munich.dewisc.eduttk.huunipv.it |
| Computational Chemistry Groups | In silico screening, rational drug design. |
| Materials Science Researchers | Exploration of novel material applications. |
| Contract Research Organizations (CROs) | Access to specialized technologies and expertise. collaborativedrug.com |
Q & A
Q. What role does process simulation play in scaling up this compound synthesis?
- Methodological Answer : Aspen Plus or COMSOL models simulate heat transfer, reaction kinetics, and mass balance for pilot-scale reactors. For example, a batch reactor simulation for bromopyrimidines reduced byproduct formation by 20% through optimized cooling rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
